2-Amino-4-ethylhexanoic acid
Overview
Description
2-Amino-4-ethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and an ethyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethylhexanoic acid typically involves the alkylation of glycine derivatives. One common method is the alkylation of glycine Schiff base with ethyl iodide under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of 2-ethylhex-2-enal, followed by amination. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The final product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-4-ethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-4-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes or receptors. This modulation can lead to changes in metabolic pathways or cellular signaling processes, ultimately affecting physiological functions.
Comparison with Similar Compounds
2-Ethylhexanoic acid: A structurally similar compound with a carboxylic acid group instead of an amino group. It is widely used in the production of metal derivatives and as a plasticizer.
4-Aminohexanoic acid: Another similar compound with the amino group located at the fourth carbon. It is used in the synthesis of pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: 2-Amino-4-ethylhexanoic acid is unique due to the presence of both an amino group and an ethyl group on the hexanoic acid backbone. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-4-ethylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZSUXNNTXOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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